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Introduction
BDP TMR azide is a high-performance fluorescent probe belonging to the

borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine

(TAMRA) but offers significant advantages, including a higher fluorescence quantum yield,

greater photostability, and a longer fluorescence lifetime.[1][2] These properties make BDP
TMR azide an exceptional tool for the sensitive and robust labeling of proteins and other

biomolecules. Its azide functional group enables covalent attachment to alkyne-modified

molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This specific ligation chemistry

allows for the precise labeling of target proteins in complex biological samples with minimal

background.

This document provides detailed protocols and application notes for the use of BDP TMR azide
in protein staining, with a focus on quantitative data presentation and clear experimental

workflows.

Key Features and Applications
BDP TMR azide is a versatile fluorescent probe with a range of applications in biological

research and drug development:
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High Brightness and Photostability: BDP TMR dyes are significantly brighter and more

photostable than their rhodamine counterparts, enabling more sensitive detection and longer

imaging experiments.[1][2]

pH Insensitivity: The fluorescence of BDP TMR is not affected by pH changes within a wide

physiological range (pH 4-10), ensuring reliable performance in diverse experimental

conditions.

Long Fluorescence Lifetime: The relatively long excited-state lifetime of BDP TMR makes it

an ideal probe for fluorescence polarization (FP) assays, which are widely used to study

molecular interactions in solution.

Bioorthogonal Labeling: The azide group allows for highly specific covalent labeling of

alkyne-containing proteins via click chemistry, minimizing off-target reactions and

background signal.

Versatile Applications: BDP TMR azide is suitable for a wide range of applications, including:

Fluorescence microscopy and high-resolution imaging.

Flow cytometry for quantitative analysis of labeled cells.

Proteomics and metabolic labeling to study protein synthesis, trafficking, and post-

translational modifications.

Fluorescence polarization assays to investigate protein-protein and protein-ligand

interactions.

Data Presentation
Table 1: Photophysical Properties of BDP TMR Azide vs.
TAMRA Azide
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Property BDP TMR Azide 5-TAMRA Azide Reference(s)

Excitation Maximum

(λex)
~542 - 545 nm ~541 nm

Emission Maximum

(λem)
~570 - 574 nm ~567 nm

Molar Extinction

Coefficient (ε)
~55,000 cm⁻¹M⁻¹ ~84,000 cm⁻¹M⁻¹

Fluorescence

Quantum Yield (Φ)
0.64 - 0.95 ~0.1

Fluorescence Lifetime Long Shorter

Molecular Weight ~480.32 g/mol ~512.56 g/mol

Table 2: Recommended Reagent Concentrations for
Copper-Catalyzed Click Chemistry (CuAAC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Recommended
Concentration

Notes Reference(s)

Alkyne-modified

Protein
1-10 µM

Optimal concentration

may vary depending

on the protein.

BDP TMR Azide
1.5 - 10-fold molar

excess over protein

Start with a 3-fold

excess and optimize

for desired labeling

efficiency.

Copper(II) Sulfate

(CuSO₄)
50-100 µM

Pre-complex with a

ligand to improve

efficiency and reduce

cytotoxicity.

Copper(I)-stabilizing

Ligand (e.g., TBTA,

THPTA)

250-500 µM (5-fold

excess over CuSO₄)

TBTA is suitable for

organic solvents,

while THPTA is water-

soluble and ideal for

biological samples.

Reducing Agent (e.g.,

Sodium Ascorbate)

1-5 mM (in significant

excess of CuSO₄)

Freshly prepared

solution is

recommended.

Experimental Protocols
Protocol 1: General Protein Labeling with BDP TMR
Azide via CuAAC
This protocol describes the labeling of a purified alkyne-modified protein with BDP TMR azide.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of

azides.
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BDP TMR azide stock solution (10 mM in DMSO).

Copper(II) sulfate (CuSO₄) stock solution (10 mM in water).

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).

Sodium ascorbate stock solution (100 mM in water, freshly prepared).

Protein labeling buffer (e.g., PBS, pH 7.4).

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified

protein, protein labeling buffer, and the required volume of BDP TMR azide stock solution.

Gently mix.

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions.

Allow to incubate for 2-3 minutes at room temperature to form the copper(I) complex.

Initiate the Click Reaction: Add the freshly prepared sodium ascorbate solution to the catalyst

premix, followed immediately by adding the complete catalyst mix to the protein-dye solution.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12

hours).

Purification: Remove the unreacted BDP TMR azide and other reaction components by

passing the reaction mixture through a size-exclusion chromatography column equilibrated

with the desired storage buffer.

Quantification: Determine the degree of labeling by measuring the absorbance of the purified

protein at 280 nm (for protein concentration) and ~542 nm (for BDP TMR azide
concentration).
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Protocol 2: Metabolic Labeling of Cellular Proteins and
Detection with BDP TMR Azide
This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycoproteins,

followed by fluorescent detection with BDP TMR alkyne (note the reversed reactive partners for

this specific protocol) via click chemistry for imaging.

Materials:

Mammalian cells in culture.

Peracetylated azido-sugar (e.g., Ac₄ManNAz for sialic acids, Ac₄GalNAz for O-GlcNAc) stock

solution (10-50 mM in sterile DMSO).

Cell culture medium.

BDP TMR alkyne stock solution (10 mM in DMSO).

Click chemistry reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate as in

Protocol 1).

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Wash buffer (e.g., PBS with 3% BSA).

Nuclear counterstain (e.g., DAPI).

Mounting medium.

Procedure:

Metabolic Labeling: Add the peracetylated azido-sugar stock solution to the cell culture

medium to a final concentration of 10-100 µM. Culture the cells for 24-72 hours to allow for

metabolic incorporation.
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Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells with 4%

paraformaldehyde for 15 minutes at room temperature.

Permeabilization (for intracellular targets): If targeting intracellular proteins, permeabilize the

cells with 0.1% Triton X-100 for 10-15 minutes.

Click Reaction: Wash the cells with wash buffer. Prepare the click chemistry reaction cocktail

containing BDP TMR alkyne and the catalyst system. Incubate the cells with the reaction

cocktail for 30-60 minutes at room temperature, protected from light.

Washing and Staining: Wash the cells extensively with wash buffer. Counterstain the nuclei

with DAPI if desired.

Imaging: Mount the coverslips onto microscope slides and image using a fluorescence

microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~542/574 nm) and

DAPI.
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Caption: Workflow for BDP TMR azide protein staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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